molecular formula C20H28N4O4S B2583583 3-methoxy-1-methyl-N-(2-(1-tosylpiperidin-2-yl)ethyl)-1H-pyrazole-4-carboxamide CAS No. 1209828-24-9

3-methoxy-1-methyl-N-(2-(1-tosylpiperidin-2-yl)ethyl)-1H-pyrazole-4-carboxamide

Cat. No.: B2583583
CAS No.: 1209828-24-9
M. Wt: 420.53
InChI Key: XPZSTZKMQAVPJP-UHFFFAOYSA-N
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Description

3-methoxy-1-methyl-N-(2-(1-tosylpiperidin-2-yl)ethyl)-1H-pyrazole-4-carboxamide is a synthetic organic compound that belongs to the class of pyrazole derivatives. These compounds are known for their diverse biological activities and are often studied for their potential therapeutic applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-methoxy-1-methyl-N-(2-(1-tosylpiperidin-2-yl)ethyl)-1H-pyrazole-4-carboxamide typically involves multi-step organic reactions. The starting materials and reagents are carefully chosen to ensure the desired functional groups are introduced at each step. Common synthetic routes may include:

    Formation of the pyrazole ring: This can be achieved through the cyclization of appropriate hydrazine derivatives with 1,3-diketones.

    Introduction of the tosylpiperidine moiety: This step involves the reaction of piperidine with tosyl chloride to form the tosylpiperidine intermediate.

    Coupling reactions: The final step involves coupling the pyrazole derivative with the tosylpiperidine intermediate under suitable conditions, such as using coupling reagents like EDCI or DCC.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, solvent recycling, and other green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

3-methoxy-1-methyl-N-(2-(1-tosylpiperidin-2-yl)ethyl)-1H-pyrazole-4-carboxamide can undergo various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form a hydroxyl or carbonyl group.

    Reduction: The carboxamide group can be reduced to an amine.

    Substitution: The tosyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents like PCC (Pyridinium chlorochromate) or KMnO4 (Potassium permanganate) under mild conditions.

    Reduction: Reagents like LiAlH4 (Lithium aluminium hydride) or NaBH4 (Sodium borohydride).

    Substitution: Nucleophiles like amines or thiols in the presence of a base.

Major Products Formed

    Oxidation: Formation of aldehydes, ketones, or carboxylic acids.

    Reduction: Formation of primary or secondary amines.

    Substitution: Formation of new derivatives with different functional groups.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, such as enzyme inhibition or receptor modulation.

    Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory, analgesic, or anticancer properties.

    Industry: Used in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of 3-methoxy-1-methyl-N-(2-(1-tosylpiperidin-2-yl)ethyl)-1H-pyrazole-4-carboxamide would depend on its specific biological target. Generally, it may interact with enzymes or receptors, modulating their activity through binding interactions. This can lead to changes in cellular signaling pathways, ultimately resulting in the observed biological effects.

Comparison with Similar Compounds

Similar Compounds

    1-methyl-3-methoxy-N-(2-(1-piperidinyl)ethyl)-1H-pyrazole-4-carboxamide: Similar structure but lacks the tosyl group.

    3-methoxy-1-methyl-N-(2-(1-benzylpiperidin-2-yl)ethyl)-1H-pyrazole-4-carboxamide: Similar structure but has a benzyl group instead of a tosyl group.

Uniqueness

The presence of the tosyl group in 3-methoxy-1-methyl-N-(2-(1-tosylpiperidin-2-yl)ethyl)-1H-pyrazole-4-carboxamide may confer unique properties, such as increased stability or specific binding interactions with biological targets, making it distinct from other similar compounds.

Properties

IUPAC Name

3-methoxy-1-methyl-N-[2-[1-(4-methylphenyl)sulfonylpiperidin-2-yl]ethyl]pyrazole-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H28N4O4S/c1-15-7-9-17(10-8-15)29(26,27)24-13-5-4-6-16(24)11-12-21-19(25)18-14-23(2)22-20(18)28-3/h7-10,14,16H,4-6,11-13H2,1-3H3,(H,21,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XPZSTZKMQAVPJP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)N2CCCCC2CCNC(=O)C3=CN(N=C3OC)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H28N4O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

420.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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